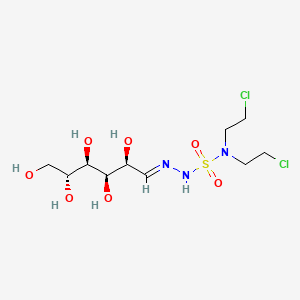
Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) involves the reaction of glucose with N,N-bis-(2-chloroethyl)sulfamoyl hydrazine. The reaction typically takes place in an aqueous solution under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using larger reactors and optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) undergoes various chemical reactions, including substitution and cyclization reactions. Common reagents used in these reactions include hydrazine and other nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can lead to the formation of heterocyclic compounds .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it may be studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties .
Mécanisme D'action
The mechanism of action of Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by modifying the activity of specific enzymes or proteins, leading to changes in cellular functions . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) can be compared with other similar compounds, such as N,N-bis-(2-chloroethyl)methylamine and N,N-bis-(2-chloroethyl)hydrazides . These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of Glucose, 1-((N,N-bis-(2-chloroethyl)sulfamoyl)hydrazone) lies in its specific functional groups and the resulting chemical properties.
Propriétés
Numéro CAS |
95444-95-4 |
|---|---|
Formule moléculaire |
C10H21Cl2N3O7S |
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
(1E,2S,3R,4R,5R)-1-[bis(2-chloroethyl)sulfamoylhydrazinylidene]-2,3,4,5,6-pentahydroxyhexane |
InChI |
InChI=1S/C10H21Cl2N3O7S/c11-1-3-15(4-2-12)23(21,22)14-13-5-7(17)9(19)10(20)8(18)6-16/h5,7-10,14,16-20H,1-4,6H2/b13-5+/t7-,8+,9+,10+/m0/s1 |
Clé InChI |
WTTSTZJSFIBNJU-RIOSXYJZSA-N |
SMILES isomérique |
C(CCl)N(CCCl)S(=O)(=O)N/N=C/[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
C(CCl)N(CCCl)S(=O)(=O)NN=CC(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


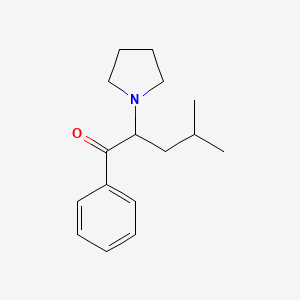
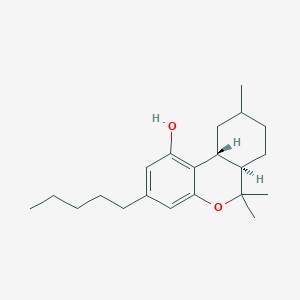
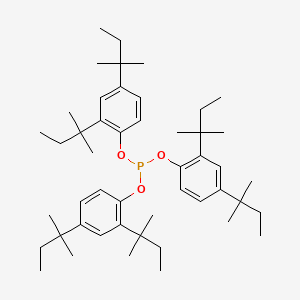


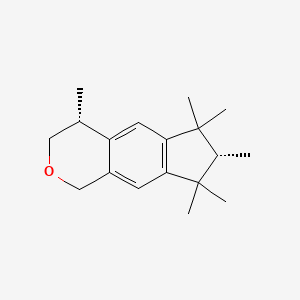
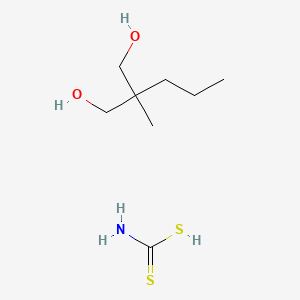
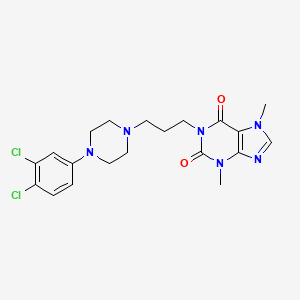
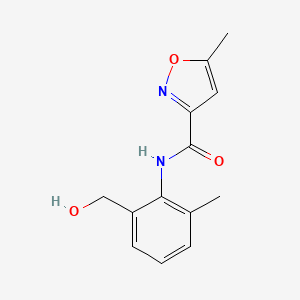
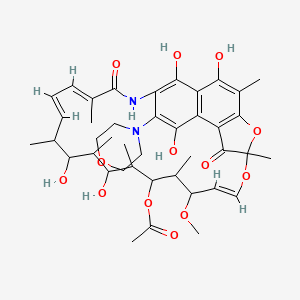


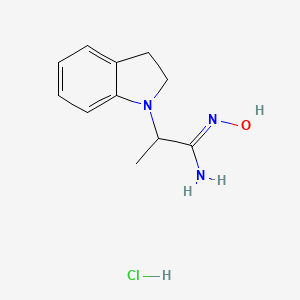
![potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12769794.png)
